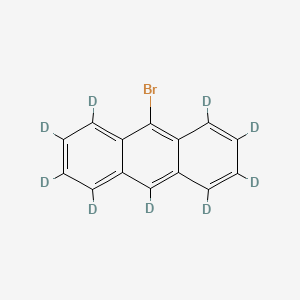
9-Bromoanthracene-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromoanthracene-d9: is a deuterated derivative of 9-Bromoanthracene, where nine hydrogen atoms are replaced by deuterium. This compound is primarily used as a labeled compound in various scientific research applications due to its unique isotopic properties. The molecular formula of this compound is C14D9Br, and it has a molecular weight of 266.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromoanthracene-d9 typically involves the bromination of deuterated anthracene. One common method is the free-radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by light or other radical initiators, leading to the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated anthracene and N-bromosuccinimide in a controlled environment to ensure high yield and purity. The final product is purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 9-Bromoanthracene-d9 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The bromine atom can be reduced to form deuterated anthracene.
Common Reagents and Conditions:
Substitution: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Various 9-substituted anthracene derivatives.
Oxidation: Anthraquinone derivatives.
Reduction: Deuterated anthracene.
Scientific Research Applications
Chemistry: 9-Bromoanthracene-d9 is used as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other complex organic molecules. It serves as a labeled compound in mechanistic studies and reaction tracking .
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and enzyme activities. Its deuterated nature allows for precise tracking using mass spectrometry .
Medicine: The compound is used in the development of diagnostic tools and therapeutic agents. Its labeled form helps in the study of drug metabolism and pharmacokinetics .
Industry: this compound is employed in the production of organic light-emitting diodes (OLEDs) and other electronic materials. It is also used in the synthesis of advanced materials for various industrial applications .
Mechanism of Action
The mechanism of action of 9-Bromoanthracene-d9 involves its interaction with specific molecular targets and pathways. In chemical reactions, the bromine atom at the 9-position plays a crucial role in determining the reactivity and selectivity of the compound. The deuterium atoms provide stability and allow for precise tracking in various applications .
Comparison with Similar Compounds
9-Bromoanthracene: The non-deuterated form of 9-Bromoanthracene-d9.
9-Chloroanthracene: A similar compound with a chlorine atom instead of bromine.
9-Fluoroanthracene: A similar compound with a fluorine atom instead of bromine.
Uniqueness: this compound is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in scientific research. This makes it particularly valuable in studies involving mass spectrometry and other analytical techniques .
Properties
Molecular Formula |
C14H9Br |
|---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
9-bromo-1,2,3,4,5,6,7,8,10-nonadeuterioanthracene |
InChI |
InChI=1S/C14H9Br/c15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
InChI Key |
ZIRVQSRSPDUEOJ-LOIXRAQWSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2Br)[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-3-carboxy-2-[(6-oxohexanoyl)oxy]propyl]trimethylazanium](/img/structure/B11762574.png)
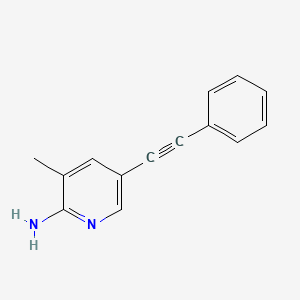
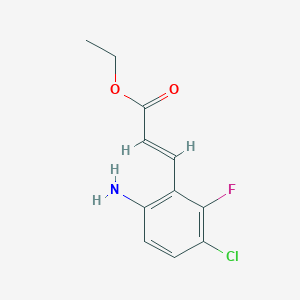
![(E)-[1-(pyridin-2-yl)ethylidene]amino 4-methylbenzene-1-sulfonate](/img/structure/B11762595.png)
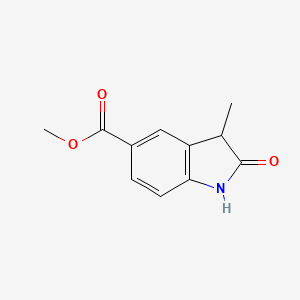
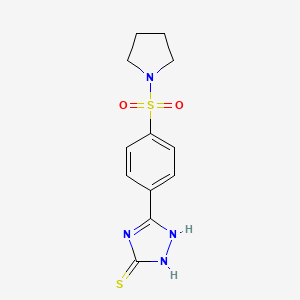
![ethyl (2E)-2-chloro-2-[(3,4-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B11762624.png)
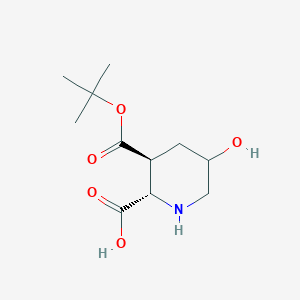
![[1-(4-Pyridyl)cyclopentyl]methanamine](/img/structure/B11762642.png)
![[1-(2-Fluoroethyl)cyclobutyl]methanamine](/img/structure/B11762644.png)
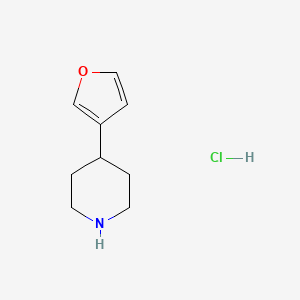

![3-[2-(Propan-2-yloxy)phenyl]azetidin-3-ol](/img/structure/B11762655.png)
